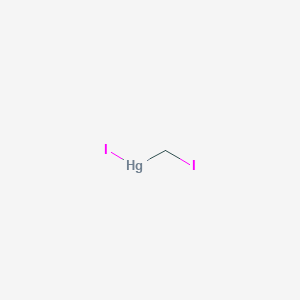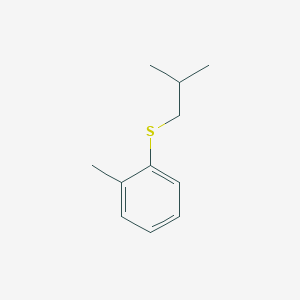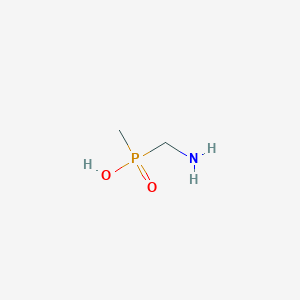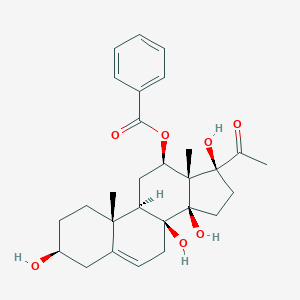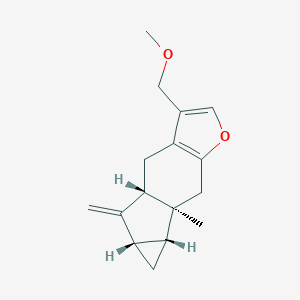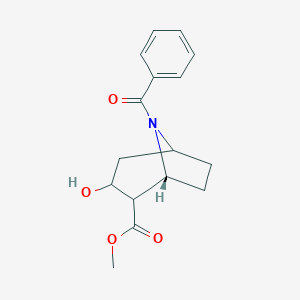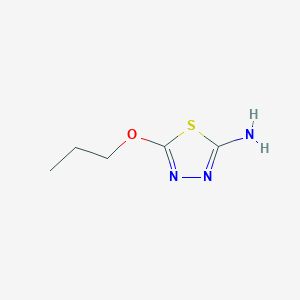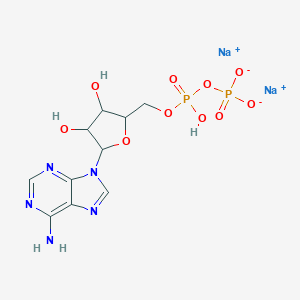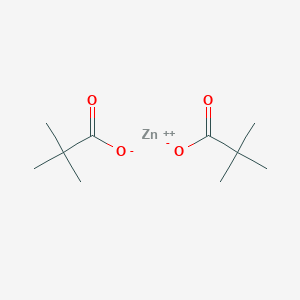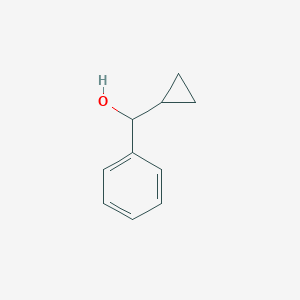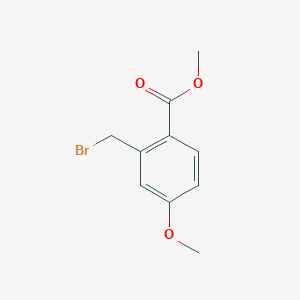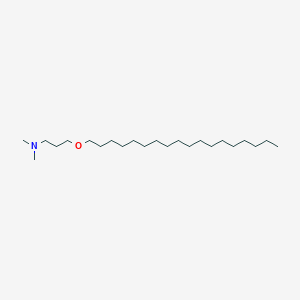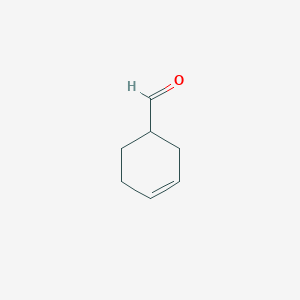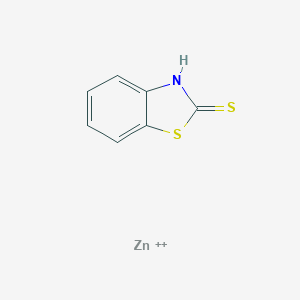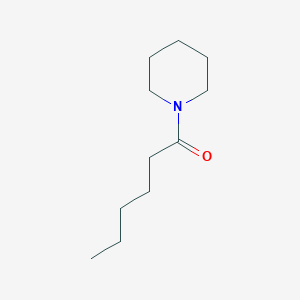
1-Hexanoylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanoylpiperidine, also known as CHP, is a synthetic compound that has been used in scientific research for several years. This molecule belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-Hexanoylpiperidine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes such as calcium signaling, protein phosphorylation, and gene expression. The exact mechanism of action is still being studied, but it is believed that 1-Hexanoylpiperidine may act as an allosteric modulator of the sigma-1 receptor.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Hexanoylpiperidine has various biochemical and physiological effects. One of the most significant effects is its ability to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory. This effect has been observed in both in vitro and in vivo studies. Additionally, 1-Hexanoylpiperidine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Hexanoylpiperidine in lab experiments is its high yield during synthesis, making it an efficient way to produce the compound. Additionally, 1-Hexanoylpiperidine has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one of the limitations of using 1-Hexanoylpiperidine is its potential toxicity. Studies have shown that high doses of 1-Hexanoylpiperidine can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 1-Hexanoylpiperidine. One area of research is the development of novel compounds that have a higher affinity for the sigma-1 receptor. Additionally, further studies are needed to understand the exact mechanism of action of 1-Hexanoylpiperidine and its potential applications in the treatment of neurological disorders. Finally, studies are needed to determine the safety and toxicity of 1-Hexanoylpiperidine in humans, which could lead to the development of new drugs.
Conclusion:
In conclusion, 1-Hexanoylpiperidine is a synthetic compound that has been studied for its potential applications in various fields of research. Its synthesis method is efficient, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 1-Hexanoylpiperidine, including the development of novel compounds and further studies into its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-Hexanoylpiperidine involves the reaction of piperidine with hexanoyl chloride in the presence of a base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the product is typically high, making this synthesis method an efficient way to produce 1-Hexanoylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-Hexanoylpiperidine has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 1-Hexanoylpiperidine has an affinity for the sigma-1 receptor, which is involved in various neurological processes such as learning and memory. This makes 1-Hexanoylpiperidine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15770-38-4 |
|---|---|
Produktname |
1-Hexanoylpiperidine |
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-piperidin-1-ylhexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
WQQIRPPFBDVVLP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCCCC1 |
Kanonische SMILES |
CCCCCC(=O)N1CCCCC1 |
Andere CAS-Nummern |
15770-38-4 |
Synonyme |
1-Piperidino-1-hexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



